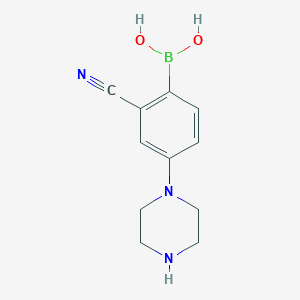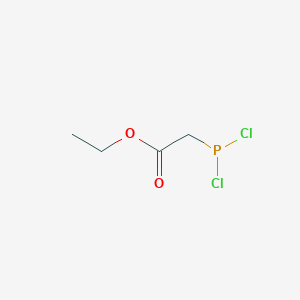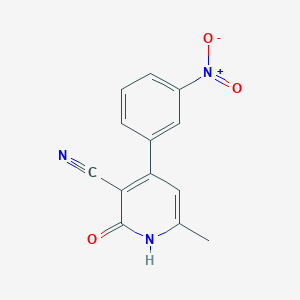
Bis(trifluoromethylsulfonyl)azanide;mercury(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) is a compound that combines the bis(trifluoromethylsulfonyl)azanide anion with a mercury(2+) cation. This compound is known for its unique chemical properties, including high thermal stability and significant reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;mercury(2+) typically involves the reaction of mercury(2+) salts with bis(trifluoromethylsulfonyl)azanide anions. One common method is to react mercury(2+) chloride with lithium bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of bis(trifluoromethylsulfonyl)azanide;mercury(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The bis(trifluoromethylsulfonyl)azanide anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halides for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.
Aplicaciones Científicas De Investigación
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring high thermal stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which bis(trifluoromethylsulfonyl)azanide;mercury(2+) exerts its effects involves the interaction of the mercury(2+) cation with various molecular targets. The bis(trifluoromethylsulfonyl)azanide anion provides stability and enhances the reactivity of the mercury(2+) cation. The compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)imide: Similar in structure but contains zinc instead of mercury.
Lithium bis(trifluoromethylsulfonyl)imide: Contains lithium instead of mercury and is commonly used in lithium-ion batteries.
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide: An ionic liquid with similar anionic structure but different cation.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) is unique due to the presence of the mercury(2+) cation, which imparts distinct chemical properties and reactivity compared to similar compounds with different cations. Its high thermal stability and reactivity make it valuable in specific chemical and industrial applications.
Propiedades
Fórmula molecular |
C4F12HgN2O8S4 |
|---|---|
Peso molecular |
760.9 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;mercury(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Hg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
RLGIDIMUDWEWMA-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)






![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)

![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
![N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine](/img/structure/B14083581.png)
![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)
